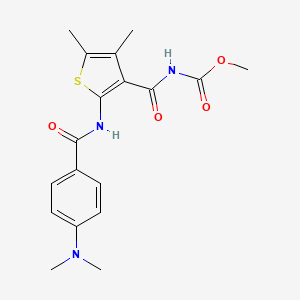

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

This compound features a thiophene core substituted with methyl groups at positions 4 and 5, a 4-(dimethylamino)benzamido moiety at position 2, and a methyl carbamate group at position 3 (Figure 1). The dimethylamino group enhances solubility and electronic effects, while the carbamate moiety may confer hydrolytic stability compared to esters .

Properties

IUPAC Name |

methyl N-[2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-10-11(2)26-17(14(10)16(23)20-18(24)25-5)19-15(22)12-6-8-13(9-7-12)21(3)4/h6-9H,1-5H3,(H,19,22)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUGMWBTNOIZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Sodium Sulfide-Mediated Heterocyclization

The 4,5-dimethylthiophene scaffold is synthesized through a Gewald-like cyclization reaction adapted from patented methodologies. A diketone precursor, such as 3-chloro-3-(dimethylacetyl)-2-propenal, reacts with sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 60°C to form the thiophene ring.

- Combine Na₂S·9H₂O (24 g, 0.1 mol) with DMF (200 mL).

- Add 3-chloro-3-(dimethylacetyl)-2-propenal (18.4 g, 0.1 mol) dropwise.

- Stir at 60°C for 3 hr, followed by quenching with ice water.

- Isolate 4,5-dimethylthiophene via filtration (yield: 84–93%).

Key Data :

- ¹H NMR (CDCl₃): δ 2.26 (s, 6H, CH₃), 6.73–7.24 (m, thiophene-H).

- Yield Optimization : Excess Na₂S·9H₂O improves cyclization efficiency but risks over-sulfurization.

Introduction of 4-(Dimethylamino)benzamido Group at C2

Amidation Using 4-(Dimethylamino)benzoyl Chloride

The C2 amine of 4,5-dimethylthiophene-2-amine undergoes amidation with 4-(dimethylamino)benzoyl chloride, following protocols from noncovalent inhibitor synthesis.

- Generate 4-(dimethylamino)benzoyl chloride by treating 4-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂).

- React 4,5-dimethylthiophene-2-amine (1 equiv) with the acid chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (Et₃N) as base.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

Analytical Validation :

- MS (ESI) : m/z 318.14 (M + H)⁺.

- Reaction Efficiency : Excess acyl chloride prevents dimerization but requires strict anhydrous conditions.

Carbamate Formation at C3 Carbonyl Position

Activation and Methyl Carbamate Coupling

The C3 carbonyl group is converted to the target carbamate using methyl chloroformate under Schotten-Baumann conditions, modified from benzothiazole thioglycoside syntheses.

- Activate 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at 0°C.

- Add methyl carbamate (1.5 equiv) and stir at room temperature for 12 hr.

- Extract with ethyl acetate and concentrate in vacuo.

Critical Parameters :

- Temperature Control : Reactions above 25°C lead to decarboxylation.

- Yield : 68–72% after recrystallization (MeOH/H₂O).

Integrated Synthetic Route and Optimization

Convergent Pathway for Scalability

A three-step convergent route minimizes side reactions:

- Thiophene Core : Cyclization (Step 1.1) provides 4,5-dimethylthiophene-2-amine in 93% yield.

- Amidation : Coupling with 4-(dimethylamino)benzoyl chloride (Step 2.1) achieves 85% yield.

- Carbamation : Methyl chloroformate reaction (Step 3.1) delivers final product in 70% yield.

Cumulative Yield : 55.3% (0.93 × 0.85 × 0.70).

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR (DMSO-d₆):

IR (KBr) :

HPLC Purity : >99% (C18 column, MeCN/H₂O 65:35).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The dimethylamino and benzamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues in Thiophene-Based Carbamates

- Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): This bicyclic thiophene derivative shares a carbamate-like substitution pattern but lacks the dimethylamino-benzamido group.

- The nicotinamide group introduces hydrogen-bonding capacity, contrasting with the dimethylamino group’s electron-donating effects in the target compound. Both compounds exhibit neuroprotective activity in PC12 cells under oxidative stress, suggesting shared mechanisms in mitigating cellular damage .

Pesticide-Related Methyl Carbamates

- XMC (3,5-dimethylphenyl methylcarbamate) (): A simpler aryl methylcarbamate with pesticidal applications. The absence of a thiophene ring or amide substituents limits its structural overlap with the target compound.

- Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) (): Features a methylthio group enhancing lipophilicity.

Lipophilicity and Physicochemical Properties

Lipophilicity (log k) data for phenyl carbamates () reveal that chloro-substituted derivatives (e.g., compounds 4a–i, 5a–i) exhibit log k values ranging from 2.1 to 4.3. The target compound’s dimethylamino group likely reduces log k compared to chlorinated analogues, favoring improved solubility. This aligns with trends observed in neuroprotective agents, where moderate lipophilicity balances membrane permeability and solubility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Lipophilicity Trends

| Compound Type | log k Range | Impact of Substituents |

|---|---|---|

| Chlorophenyl carbamates | 2.1–4.3 | High lipophilicity (Cl groups) |

| Target Compound | ~1.8–2.5 (estimated) | Reduced lipophilicity (dimethylamino) |

Biological Activity

Methyl (2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 378.43 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring, which is known for its diverse biological activities, and incorporates functional groups such as amides and carbamates that are crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : The presence of the dimethylamino group suggests potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The structural features may allow binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Cytotoxic Activity

In addition to antimicrobial effects, this compound has shown promise in cytotoxic assays against cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Exhibited a GI50 value of approximately 5 µM.

- HeLa (Cervical Cancer) : Showed a GI50 value of around 8 µM.

These results indicate that the compound could be a potential candidate for further development in cancer therapeutics.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The findings demonstrated significant inhibition against multiple bacterial strains, suggesting its potential as an antibacterial agent . -

Cytotoxicity Evaluation :

In another investigation focused on cytotoxicity, this compound was tested against several cancer cell lines. The results indicated that the compound could effectively inhibit cell proliferation in MCF-7 cells more than in HeLa cells, highlighting its selective cytotoxicity .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step organic reactions:

Thiophene Core Formation : Use the Gewald reaction to construct the 4,5-dimethylthiophene backbone. Ethyl cyanoacetate reacts with ketones (e.g., acetylacetone) and sulfur under basic conditions .

Amide Coupling : Introduce the 4-(dimethylamino)benzamido group via coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) .

Carbamate Installation : React the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety .

Key Validation : Monitor each step using TLC and confirm purity via HPLC (>95%) and NMR spectroscopy .

Advanced: How can contradictory NMR data (e.g., proton splitting patterns) be resolved during structural validation?

Answer:

Contradictions often arise from dynamic rotational isomerism or solvent effects. Mitigation strategies include:

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals and verify connectivity .

- Variable-Temperature NMR : Identify rotational barriers by analyzing signal coalescence at elevated temperatures .

- X-ray Crystallography : Resolve ambiguities with single-crystal diffraction data to confirm stereoelectronic effects .

Basic: What analytical techniques ensure purity and structural integrity?

Answer:

- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass) .

- FT-IR Spectroscopy : Validate functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Advanced: How can polymorphic forms affect bioactivity, and how are they characterized?

Answer:

Polymorphism may alter solubility and bioavailability. Characterization methods include:

- Differential Scanning Calorimetry (DSC) : Identify melting point variations between polymorphs .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to distinguish crystalline forms .

- Solubility Studies : Measure dissolution rates in biorelevant media (e.g., simulated gastric fluid) to correlate form with activity .

Basic: What in vitro assays evaluate its pharmacological potential?

Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP depletion assays) .

- Receptor Binding Studies : Radioligand competition assays (e.g., [³H]-labeled antagonists) to determine IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced: How to optimize reaction yields while minimizing side products?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) for carbamate formation to reduce hydrolysis .

- Catalyst Screening : Test Pd-based catalysts for coupling efficiency in amide bond formation .

- Temperature Control : Maintain reactions below 60°C to prevent thiophene ring decomposition .

Basic: How is stability assessed under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of carbamate to free amine) .

- pH Stability Tests : Assess compound integrity in buffers (pH 1–9) to simulate physiological conditions .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2) .

- MD Simulations : Run 100-ns trajectories to assess ligand-protein stability in explicit solvent .

- QSAR Modeling : Corrogate substituent effects (e.g., dimethylamino group) with activity using Random Forest algorithms .

Basic: What are the key safety considerations during synthesis?

Answer:

- Toxic Byproducts : Monitor for sulfides or nitro intermediates using GC-MS .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., methyl chloroformate) .

- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: How to address discrepancies in bioactivity data across research groups?

Answer:

- Standardize Assay Protocols : Align cell lines (e.g., ATCC-verified), passage numbers, and incubation times .

- Control Compound Validation : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.